Solubility and stability of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Solubility and stability of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, with a focus on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying scientific principles and provide actionable, field-tested protocols for characterization. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data crucial for formulation development and regulatory compliance.
Introduction and Physicochemical Profile
Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a cyclic β-amino acid ester. Such structures are of significant interest in medicinal chemistry as conformationally constrained building blocks for peptides and other pharmacologically active molecules.[1][2] The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility.[3] A thorough understanding of its solubility and stability is paramount for its effective application, from early-stage discovery to formulation and manufacturing.
The compound typically presents as a white to off-white crystalline solid.[3][4] Key physicochemical properties gathered from supplier technical data are summarized below.
Table 1: Physicochemical Properties of Ethyl cis-2-Amino-1-Cyclopentane Carboxylate Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [3][4][5] |
| Molecular Weight | 193.67 g/mol | [4][6] |
| Appearance | White Crystalline Powder | [4][5] |
| Melting Point | 97-100 °C | [4][5] |
| General Solubility | Soluble in water | [3][6] |
Solubility Characterization
Solubility is a critical determinant of a compound's suitability for various applications, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is expected to be significantly influenced by pH.
Scientific Rationale for pH-Dependent Solubility
The structure contains two key ionizable groups: the primary amine (-NH₂) and the ethyl ester (-COOEt). The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺) in the solid state.
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In acidic to neutral pH (pH < ~8): The amine group will remain predominantly in its protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily interacts with water molecules, leading to higher aqueous solubility.
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In alkaline pH (pH > ~10): The amine group will be deprotonated to its free base form (R-NH₂). This neutral species is significantly less polar, which will drastically reduce its aqueous solubility, potentially leading to precipitation.
The ester group is not readily ionizable but is susceptible to hydrolysis, particularly at pH extremes, which is a stability concern discussed in Section 3.0.
Protocol for Equilibrium Solubility Assessment (Shake-Flask Method)
This protocol describes the industry-standard shake-flask method for determining thermodynamic equilibrium solubility. The goal is to generate a pH-solubility profile.
Methodology:
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Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
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Sample Preparation: Add an excess amount of ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride to vials containing a fixed volume of each buffer.
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Scientist's Insight: "Excess" is key to ensuring that an equilibrium with the solid state is achieved. A visual confirmation of undissolved solid at the end of the experiment is a necessary checkpoint.
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-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.
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Sample Collection and Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
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Filtration: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.
-
Trustworthiness Check: This step is critical. Unfiltered solids will falsely elevate the measured solubility.
-
-
Dilution and Analysis: Accurately dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (See Section 4.0).
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Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.
Visualization of Solubility Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for pH-dependent solubility determination.
Chemical Stability Assessment
Stability testing is essential to define storage conditions, shelf-life, and potential degradation pathways. For ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, the primary points of chemical instability are the ester and amine functionalities.
Potential Degradation Pathways
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Ester Hydrolysis: This is the most probable degradation route in aqueous solutions. The ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (cis-2-amino-1-cyclopentane carboxylic acid) and ethanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.
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Oxidation: While the molecule lacks highly susceptible moieties for oxidation, the amine group could be a site for oxidative degradation under harsh conditions (e.g., in the presence of peroxides or metal ions).
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Solid-State Degradation: As a solid, the compound is likely more stable.[7] However, high temperature and humidity could facilitate hydrolysis if sufficient water is adsorbed. Photostability should also be assessed by exposure to UV/Vis light.
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are used to intentionally degrade the compound to identify likely degradation products and establish a "stability-indicating" analytical method.
Methodology:
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Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water).
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Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
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Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80 °C.
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Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or slightly heat (e.g., 40 °C).
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Oxidation: Add 3% H₂O₂. Keep at room temperature.
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Thermal: Heat the solution at 60-80 °C.
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Photolytic: Expose the solution to light meeting ICH Q1B guidelines.
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-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Quenching: At each time point, neutralize the acid and base samples to prevent further degradation before analysis.
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Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4.0). Compare the chromatograms of stressed samples to an unstressed control to identify new peaks (degradants).
-
Expertise in Action: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the stress (lower temperature or acid/base concentration). If it's too slow, increase the stress.
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Visualization of a Hypothetical Degradation Pathway
The diagram below illustrates the most likely degradation pathway: hydrolysis of the ethyl ester. This should be confirmed experimentally.
Caption: Hypothetical ester hydrolysis degradation pathway.
Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products and from impurities originating from the synthesis. A reverse-phase HPLC method with UV detection is typically the first choice.
Protocol for HPLC Method Development
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Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which offers good retention for moderately polar compounds.
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Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. The acid modifier improves peak shape for the amine.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower viscosity.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from a stressed sample (ideally, a mix of acid- and base-stressed samples).
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak for the parent compound and identify the wavelength of maximum absorbance (λₘₐₓ).
-
Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve a resolution of >2 between the parent peak and the nearest eluting degradant peak.
-
Self-Validating System: The ultimate test of a stability-indicating method is peak purity analysis (e.g., using a PDA detector). The parent peak in all stressed samples must be spectrally pure, confirming no degradants are co-eluting.
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Conclusions and Recommendations
Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride is a water-soluble, crystalline solid. Its aqueous solubility is expected to be highest in acidic to neutral conditions and decrease significantly in alkaline environments. The primary liability for this molecule is the ethyl ester, which is susceptible to hydrolysis, particularly under basic conditions.
Recommendations for Handling and Storage:
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Storage: The solid material should be stored in a well-sealed container in a cool, dry place, protected from light.[7][8]
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Solution Preparation: For optimal stability, aqueous solutions should be prepared in buffers with a pH between 4 and 6. Avoid highly acidic or, especially, highly alkaline conditions.
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Formulation Development: A comprehensive pH-solubility and pH-stability profile, generated using the protocols outlined in this guide, is essential before committing to any formulation. The development of a validated, stability-indicating HPLC method is a non-negotiable first step in this process.
References
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ResearchGate. Synthesis of cis-amino esters 7–9 and 13. Available from: [Link]. [Accessed January 27, 2026].
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Molbase. cas 142547-15-7: ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99. Available from: [Link]. [Accessed January 27, 2026].
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MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Available from: [Link]. [Accessed January 27, 2026].
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PMC - NIH. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Available from: [Link]. [Accessed January 27, 2026].
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PMC - NIH. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Available from: [Link]. [Accessed January 27, 2026].
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ChemRxiv. Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. Available from: [Link]. [Accessed January 27, 2026].
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Ing. Petr Švec - PENTA s.r.o. Cyclopentane - SAFETY DATA SHEET. Available from: [Link]. [Accessed January 27, 2026].
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Carl ROTH. Safety Data Sheet: Cyclopentane. Available from: [Link]. [Accessed January 27, 2026].
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PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385. Available from: [Link]. [Accessed January 27, 2026].
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